molecular formula C24H19Cl2N3O3 B11139043 2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol

2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol

Cat. No.: B11139043
M. Wt: 468.3 g/mol
InChI Key: GBCOBRZKXDKMMG-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol is a heterocyclic compound featuring a pyrimidine core substituted with a 2-methoxyphenyl group at position 5 and a 2,4-dichlorobenzyloxy-phenol moiety at position 2.

Properties

Molecular Formula

C24H19Cl2N3O3

Molecular Weight

468.3 g/mol

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(2,4-dichlorophenyl)methoxy]phenol

InChI

InChI=1S/C24H19Cl2N3O3/c1-31-22-5-3-2-4-17(22)19-12-28-24(27)29-23(19)18-9-8-16(11-21(18)30)32-13-14-6-7-15(25)10-20(14)26/h2-12,30H,13H2,1H3,(H2,27,28,29)

InChI Key

GBCOBRZKXDKMMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)O)N

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

A common method involves reacting 1,3-dicarbonyl precursors with guanidine derivatives. For example:

  • Step 1 : 2-Methoxyacetophenone reacts with ethyl trifluoroacetate under basic conditions to form a β-diketone intermediate.

  • Step 2 : Condensation with guanidine nitrate in ethanol at reflux yields 2-amino-5-(2-methoxyphenyl)pyrimidine.

Reaction Conditions :

ParameterValue
SolventEthanol
Temperature80°C
CatalystSodium ethoxide
Yield68–72%

Nucleophilic Aromatic Substitution (NAS)

Alternatively, pre-formed pyrimidine halides undergo substitution:

  • Intermediate : 2-Chloro-5-iodopyrimidine reacts with 2-methoxyphenylboronic acid via Suzuki-Miyaura coupling.

  • Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent, 90°C, 12 hours.

Functionalization of the Phenolic Group

The 5-hydroxyphenyl group is etherified with 2,4-dichlorobenzyl bromide to introduce the dichlorobenzyloxy moiety.

Etherification Protocol

  • Step 1 : Protection of the phenol group as a tert-butyldimethylsilyl (TBS) ether.

  • Step 2 : Alkylation with 2,4-dichlorobenzyl bromide using K₂CO₃ in DMF at 60°C.

  • Step 3 : Deprotection with tetrabutylammonium fluoride (TBAF) in THF.

Optimization Data :

ParameterValueYield
BaseK₂CO₃ vs. Cs₂CO₃82%
SolventDMF vs. DMSO78%
Temperature60°C vs. RT85%

Final Assembly and Purification

The pyrimidine and phenolic intermediates are coupled via a Ullmann or Buchwald-Hartwig amination:

Coupling Strategy

  • Reagents : Copper(I) iodide, L-proline ligand, K₃PO₄ base.

  • Conditions : DMSO solvent, 110°C, 24 hours.

  • Yield : 65–70% after column chromatography (SiO₂, hexane/EtOAc).

Side Reactions :

  • Over-alkylation at the amino group (controlled by stoichiometry).

  • Hydrolysis of methoxy groups under basic conditions (mitigated by shorter reaction times).

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield
CyclocondensationFewer stepsLow regioselectivity68%
NAS + SuzukiHigh purityCostly catalysts72%
Ullmann CouplingScalabilityLong reaction times65%

Scale-Up Considerations and Industrial Relevance

Industrial synthesis prioritizes cost-effectiveness and reproducibility:

  • Catalyst Recycling : Pd recovery systems reduce expenses.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) improves safety profiles.

  • Process Analytical Technology (PAT) : In-line NMR monitors reaction progress .

Chemical Reactions Analysis

2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., NaBH4, LiAlH4), and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Pyrimidinyl-Azo Derivatives

The compound 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)-pyrimidinyl-4-azo]-4-bromo-phenol () shares a pyrimidinyl core but differs in substituents:

  • 3,4,5-Trimethoxybenzyl group : Enhances electron density and steric bulk compared to the target compound’s 2-methoxyphenyl group.
  • Dichlorobenzyloxy vs. Bromophenol: The dichlorobenzyloxy group in the target compound may improve lipophilicity, favoring membrane penetration in microbial cells.

This analog demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli, with metal complexes (e.g., Cu(II), Zn(II)) showing enhanced efficacy . The target compound’s dichlorobenzyloxy group could similarly potentiate activity, though its ortho-methoxy substitution may reduce steric hindrance compared to trimethoxy analogs.

Methoxy- and Chloro-Substituted Phenols

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol () features a para-methoxyphenoxy group and 2-chlorobenzyl substitution. Key differences include:

  • Position of Methoxy Group : Para-methoxy () vs. ortho-methoxy (target compound). The ortho position may introduce steric effects that alter binding to enzymatic pockets.
  • Chlorine Substitution : 2-Chlorobenzyl () vs. 2,4-dichlorobenzyl (target compound). The additional chlorine in the target compound likely increases electronegativity and hydrophobic interactions.

Structural and Electronic Effects

Triazolone and Triazole Derivatives

The triazolone derivative 2-[2-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)oxy]ethyl]-4-[(1Z)-(2-hydroxyphenyl)methylene]amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one () shares the 2,4-dichlorobenzyloxy group but incorporates a triazolone ring.

Methoxy-Benzylideneamino Compounds

Compounds like 2-[({4-chloro-2-[(5-chloro-2-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}phenyl)disulfanyl]phenyl}imino)methyl]-5-methoxybenzenol () highlight the role of disulfanyl bridges and Schiff base formation. While structurally distinct, the shared methoxy and chloro substituents underscore their importance in modulating redox properties and metal chelation .

Metal Complex Formation

describes the preparation of Cr(III), Ni(II), and Cu(II) complexes with pyrimidinyl-azo ligands.

Biological Activity

2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol, also known by its chemical identifiers such as CID 665723, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H17N3O3
  • Molecular Weight : 323.3 g/mol
  • IUPAC Name : 2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol

The structure can be represented as follows:

Chemical Structure COC1 CC C C C1 C2 CN C N C2C3 C C C C C3 OC O N\text{Chemical Structure }\quad \text{COC1 CC C C C1 C2 CN C N C2C3 C C C C C3 OC O N}

Research indicates that this compound exhibits antitumor and anti-inflammatory properties. It functions primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. The pyrimidine moiety plays a crucial role in its interaction with biological targets.

Antitumor Activity

In vitro studies have demonstrated that 2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol effectively inhibits the growth of various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)12.5Induces apoptosis via mitochondrial pathway
MCF-7 (breast cancer)15.0Inhibits cell cycle progression
A549 (lung cancer)10.0Disrupts microtubule dynamics

These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation in animal models. It appears to modulate cytokine production and inhibit the activation of NF-kB signaling pathways, which are critical in inflammatory responses.

Study 1: Antitumor Efficacy in Xenograft Models

A study conducted on xenograft models of breast cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The study reported a reduction in tumor growth by approximately 65% over a treatment period of four weeks.

Study 2: Inhibition of Inflammatory Cytokines

In an experimental model of arthritis, administration of the compound led to a marked decrease in levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was correlated with improved clinical scores and reduced swelling in affected joints.

Q & A

Q. What are the key structural features of 2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol, and how do they influence its reactivity?

The compound comprises a pyrimidine core substituted with an amino group and a 2-methoxyphenyl moiety, linked to a phenolic group modified by a 2,4-dichlorobenzyl ether. The amino group enhances nucleophilic reactivity, while the methoxy and dichlorobenzyl groups contribute to lipophilicity and steric effects, influencing binding affinity and metabolic stability. Structural analysis via X-ray crystallography or NMR is critical to confirm regiochemistry and conformational flexibility .

Q. What synthetic strategies are recommended for constructing the pyrimidine core in this compound?

A common approach involves a condensation reaction between a substituted aldehyde (e.g., 2-methoxyphenylacetaldehyde) and a guanidine derivative under acidic or basic conditions. Catalysts like Pd/C or bases (e.g., NaOH) may optimize yield. Multi-step protocols often require temperature control (e.g., 60–80°C) and pH adjustments to stabilize intermediates. Purification via column chromatography or HPLC is essential to isolate the final product .

Q. How should researchers purify intermediates and final products during synthesis?

High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is preferred for separating polar intermediates. For non-polar derivatives, silica gel chromatography using gradient elution (hexane/ethyl acetate) achieves >95% purity. Mass spectrometry and <sup>1</sup>H/<sup>13</sup>C NMR are mandatory for structural validation .

Advanced Research Questions

Q. How can structural variations (e.g., substitution at the pyrimidine 6-position) impact biological activity?

Comparative studies with analogs (e.g., 6-trifluoromethyl or 6-methyl derivatives) reveal that electron-withdrawing groups (e.g., CF3) enhance metabolic stability but may reduce solubility. The absence of a 6-substituent in the target compound likely increases conformational flexibility, potentially improving binding to flat enzymatic active sites. Computational docking studies (e.g., AutoDock Vina) are recommended to validate hypotheses .

Q. What experimental approaches resolve contradictions in reported biological activity data for similar compounds?

Discrepancies in IC50 values often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using:

  • Dose-response curves with ≥6 concentrations.
  • Positive controls (e.g., doxorubicin for cytotoxicity assays).
  • Solvent normalization (DMSO ≤0.1% v/v). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Q. What hypotheses exist for the compound’s mechanism of action, and how can they be tested?

Preliminary data suggest inhibition of tyrosine kinases or interaction with DNA topoisomerases. To test:

  • Perform kinase inhibition profiling (e.g., KinomeScan).
  • Conduct DNA intercalation assays (e.g., ethidium bromide displacement).
  • Use CRISPR/Cas9 knockouts of suspected targets (e.g., TOP1) to assess resistance .

Q. How do reaction conditions (e.g., solvent, temperature) influence the selectivity of key synthetic steps?

Polar aprotic solvents (e.g., DMF) favor nucleophilic aromatic substitution at the pyrimidine 4-position, while elevated temperatures (80–100°C) accelerate etherification of the phenolic group. Side reactions (e.g., over-alkylation) are mitigated by slow reagent addition and strict anhydrous conditions .

Methodological Tables

Table 1. Key Analytical Techniques for Structural Validation

TechniqueApplicationReference
<sup>1</sup>H NMRConfirm regiochemistry of amino and methoxy groups
X-ray CrystallographyResolve spatial arrangement of dichlorobenzyl ether
HRMSVerify molecular formula (C25H20Cl2N3O3)

Table 2. Optimization Parameters for Critical Synthetic Steps

StepOptimal ConditionsYield Improvement Strategy
Pyrimidine formation70°C, pH 9.5, 12hUse Pd/C for catalytic hydrogenation
EtherificationDMF, K2CO3, 60°CProtect phenolic OH with TBDMS

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